Product packaging for Ethanol, 2-[(4-methoxyphenyl)thio]-(Cat. No.:CAS No. 13290-19-2)

Ethanol, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B1300978
CAS No.: 13290-19-2
M. Wt: 184.26 g/mol
InChI Key: UUIPIUXSQULNPE-UHFFFAOYSA-N
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Description

Ethanol, 2-[(4-methoxyphenyl)thio]-, is a chemical building block of interest in synthetic organic and medicinal chemistry research. Its structure incorporates a phenethyl thioether backbone, where the sulfur atom bridges a 4-methoxy-substituted phenyl ring and an ethanol spacer. This unique arrangement makes it a potential intermediate for constructing more complex molecules, particularly in the exploration of sulfur-containing compounds. Researchers may utilize this compound in the development of novel ligands or probes, leveraging the electronic properties of the thioether and the hydrogen-bonding capability of the hydroxyl group. The methoxyphenyl moiety is a common pharmacophore found in compounds with various biological activities, suggesting its value in structure-activity relationship (SAR) studies. In material science, this compound could serve as a precursor for the synthesis of functionalized polymers or as a monomer in the creation of thioether-based polymeric materials. Its application is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B1300978 Ethanol, 2-[(4-methoxyphenyl)thio]- CAS No. 13290-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPIUXSQULNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365037
Record name Ethanol, 2-[(4-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-19-2
Record name Ethanol, 2-[(4-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanol, 2 4 Methoxyphenyl Thio and Analogues

Direct Synthetic Approaches

Direct synthetic methods offer an efficient means of constructing the target molecule in a single chemical transformation from readily available precursors. These approaches are often favored for their atom economy and procedural simplicity.

Nucleophilic Substitution Reactions with Halogenated Ethanol (B145695) Precursors and Thiolate Anions

A cornerstone of thioether synthesis is the nucleophilic substitution reaction, often analogous to the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This method involves the reaction of a nucleophilic thiolate anion with an electrophilic halogenated ethanol. For the synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]-, this is typically achieved by deprotonating 4-methoxythiophenol with a suitable base to form the highly nucleophilic sodium or potassium 4-methoxybenzenethiolate. This thiolate then readily attacks a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. byjus.com The choice of base is critical, with common options including sodium hydroxide, potassium carbonate, or sodium hydride. The reaction generally proceeds at temperatures ranging from room temperature to moderate heating (50-100 °C), affording the desired product in good to excellent yields. byjus.comorganic-synthesis.com

Table 1: Nucleophilic Substitution for the Synthesis of 2-((4-methoxyphenyl)thio)ethanol


Thiol PrecursorEthanol PrecursorBaseSolventTemperature (°C)Typical Yield (%)
4-Methoxythiophenol2-ChloroethanolSodium Hydroxide (NaOH)Ethanol/WaterReflux85-95
4-Methoxythiophenol2-BromoethanolPotassium Carbonate (K2CO3)Acetonitrile8090-98
Sodium 4-methoxybenzenethiolate2-BromoethanolN/A (pre-formed salt)DMF25-50>95

Thiol-Ene Additions to Activated Alkene Systems

The thiol-ene reaction is a powerful and highly efficient method for carbon-sulfur bond formation, often categorized as a "click chemistry" reaction due to its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.orgchem-station.com This reaction proceeds via the addition of a thiol across a carbon-carbon double bond (an 'ene'). The synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]- via this route involves the addition of 4-methoxythiophenol to an alkene precursor containing a hydroxyl or protected hydroxyl group.

The most common mechanism is a free-radical addition, which can be initiated by photolysis (UV light) or a thermal radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net The reaction begins with the formation of a thiyl radical (RS•) from 4-methoxythiophenol. This radical then adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical intermediate. A subsequent chain-transfer step with another molecule of the thiol yields the thioether product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.org

Suitable alkene substrates for this synthesis include vinyl acetate, which would yield an acetyl-protected intermediate requiring subsequent hydrolysis, or 2-vinyloxyethanol, which would provide the target molecule directly. The reaction is known for proceeding rapidly under mild conditions. wikipedia.org

Table 2: Thiol-Ene Addition for Synthesis of 2-((4-methoxyphenyl)thio)ethanol Precursors


ThiolAlkeneInitiation MethodSolventConditionsProduct
4-MethoxythiophenolVinyl acetateUV Irradiation (Photoinitiator)Tetrahydrofuran (THF)Room Temperature2-((4-Methoxyphenyl)thio)ethyl acetate
4-Methoxythiophenol2-VinyloxyethanolAIBN (Thermal)Toluene60-80 °CEthanol, 2-[(4-methoxyphenyl)thio]-

Reductive Coupling Strategies for Thioether Bond Formation

Reductive coupling methods provide an alternative pathway to thioethers, often by generating a nucleophilic thiol species in situ from a more stable precursor, such as a disulfide. For the synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]-, a plausible strategy involves the reductive cleavage of bis(4-methoxyphenyl) disulfide.

The disulfide bond can be cleaved using various reducing agents, such as sodium borohydride (NaBH₄) or phosphines, to generate two equivalents of the 4-methoxybenzenethiolate anion. In the same reaction vessel, this nucleophile can then be intercepted by an electrophilic two-carbon synthon, like 2-chloroethanol or ethylene oxide, to form the desired product. This one-pot, two-step sequence avoids the need to handle the often readily oxidized free thiol. While direct reductive coupling of the disulfide with an alcohol precursor is less common, this in situ generation approach serves as a functional equivalent.

Multi-Step Synthesis and Derivatization Routes

When direct approaches are not feasible or desirable, multi-step sequences that build upon or modify existing molecular frameworks are employed. These routes offer flexibility in introducing various functionalities and can be essential for creating complex analogues.

Conversion from 4-Methoxyphenylthiol and Ethylene Oxide Equivalents

The reaction between a nucleophile and an epoxide is a classic and highly efficient method for forming carbon-heteroatom bonds with concomitant introduction of a hydroxyl group. The synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]- is readily achieved through the ring-opening of ethylene oxide by 4-methoxythiophenol. mdpi.com

This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more potent thiolate nucleophile. The thiolate then attacks one of the carbon atoms of the strained three-membered epoxide ring, leading to ring-opening and the formation of an intermediate alkoxide. A subsequent protonation step, usually during aqueous workup, furnishes the final 2-hydroxyethyl thioether product. Common bases for this transformation include sodium hydroxide, potassium hydroxide, or sodium methoxide. pku.edu.cngoogle.com The reaction itself is often exothermic and proceeds readily. google.com

Table 3: Epoxide Ring-Opening for Synthesis of 2-((4-methoxyphenyl)thio)ethanol


ThiolEpoxideCatalyst/BaseSolventTemperature (°C)Notes
4-MethoxythiophenolEthylene OxideSodium Hydroxide (cat.)Water or Alcohol25-60Exothermic reaction, requires cooling.
4-MethoxythiophenolEthylene OxidePotassium tert-butoxideTetrahydrofuran (THF)0-25Anhydrous conditions often preferred.
4-MethoxythiophenolEthylene OxideAmmonium HydroxideNone or Water65-95Acts as a promoter to increase reaction rate.

Transformation of Pre-formed Thioether-Containing Aromatic Compounds

An alternative synthetic strategy involves the chemical modification of an aromatic compound that already contains the 4-methoxyphenylthio- moiety. A versatile precursor for this approach is 2-((4-methoxyphenyl)thio)acetic acid. This carboxylic acid can be selectively reduced to the corresponding primary alcohol, Ethanol, 2-[(4-methoxyphenyl)thio]-, using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, capable of reducing carboxylic acids to alcohols in high yield. adichemistry.comwikipedia.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also excellent reagents for this reduction and are known for their high chemoselectivity, often leaving other functional groups like esters and nitro groups intact. organic-chemistry.orgresearchgate.netnih.gov Following the reduction, an acidic or aqueous workup is required to neutralize the reaction and protonate the intermediate alkoxide to yield the final alcohol product. ic.ac.uk

Table 4: Reduction of a Pre-formed Thioether for Synthesis of 2-((4-methoxyphenyl)thio)ethanol


Starting MaterialReducing AgentSolventReaction Step 2Typical Yield (%)
2-((4-Methoxyphenyl)thio)acetic acidLithium Aluminum Hydride (LiAlH4)Anhydrous THFAqueous Workup (e.g., H2O, dil. H2SO4)>90
2-((4-Methoxyphenyl)thio)acetic acidBorane-THF complex (BH3·THF)Anhydrous THFAqueous Workup>90

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]-, primarily involves the S-alkylation of 4-methoxythiophenol. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core of the optimization process lies in enhancing the nucleophilicity of the sulfur atom while ensuring the stability of the reactants and products to prevent side reactions. Key parameters that are manipulated to achieve these goals include the solvent system, the catalytic approach, temperature, and pressure.

Influence of Solvent Systems on Reaction Efficiency and Product Purity

Polar Protic Solvents: Solvents like ethanol, methanol (B129727), and water are capable of hydrogen bonding. While they are effective at dissolving ionic reagents, such as the sodium or potassium salt of 4-methoxythiophenol, they can form a solvent shell around the thiolate anion through hydrogen bonds. libretexts.org This solvation can stabilize the nucleophile, thereby decreasing its reactivity and slowing down the reaction rate. libretexts.org

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile lack acidic protons and cannot act as hydrogen-bond donors. slideshare.net These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) but leave the thiolate anion relatively "naked" and highly reactive. This leads to a significant acceleration of the SN2 reaction rate. For instance, S-alkylation reactions are often carried out in DMF to achieve high yields. mdpi.com

Non-Polar Solvents: In non-polar solvents like toluene or benzene (B151609), the ionic thiolate is generally insoluble. However, these solvents can be used effectively in conjunction with a phase-transfer catalyst, which facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. jetir.org

The purity of the final product is also affected by the solvent choice. A well-chosen solvent will not only promote the desired reaction but also suppress side reactions, such as the oxidation of the thiol to a disulfide, by allowing the reaction to proceed quickly and at lower temperatures.

Solvent TypeExamplesEffect on Nucleophile (Thiolate)Expected SN2 Reaction RateNotes
Polar ProticEthanol, Methanol, WaterStrongly solvated via H-bonding, reactivity is reduced.ModerateGood for dissolving ionic reagents but may slow the reaction. libretexts.org
Polar AproticDMF, DMSO, AcetonitrilePoorly solvated, "naked" and highly reactive.FastOften the preferred choice for high reaction rates and yields. mdpi.com
Non-PolarToluene, Benzene, HexaneInsoluble without a catalyst.Very Slow (without PTC)Requires a phase-transfer catalyst (PTC) for effective reaction. jetir.org

Catalytic Systems and Their Impact on Thioether Formation

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalytic system is standard practice to improve reaction rates and yields under milder conditions. The primary role of the catalyst is to generate the highly nucleophilic thiolate anion from the less reactive thiol.

Base Catalysis: This is the most straightforward and common approach. An inorganic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH), is used to deprotonate the 4-methoxythiophenol. mdpi.com The resulting thiolate is a much stronger nucleophile and readily attacks the electrophilic carbon of 2-chloroethanol. The choice of base can influence the reaction rate, with stronger bases or those with more soluble salts (like cesium carbonate) often providing better results.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. jetir.orgmdpi.com In a biphasic system (e.g., toluene and water), an aqueous solution of a base (like NaOH) generates the thiolate in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), then transports the thiolate anion into the organic phase to react with the 2-chloroethanol. jetir.org This method is advantageous as it avoids the need for expensive, anhydrous polar aprotic solvents and simplifies the work-up procedure. mdpi.com

Transition-Metal Catalysis: For the formation of aryl thioethers from less reactive precursors like aryl halides, transition-metal catalysts based on copper and palladium are widely employed. chemicalpapers.comacsgcipr.org However, for the S-alkylation of a thiol with an activated electrophile like 2-chloroethanol, such complex catalytic systems are generally unnecessary. The base-promoted pathway is typically more efficient and cost-effective for synthesizing Ethanol, 2-[(4-methoxyphenyl)thio]-.

Catalytic SystemTypical ReagentsMechanismAdvantages
Base CatalysisK₂CO₃, NaOH, Cs₂CO₃Deprotonation of the thiol to form a highly reactive thiolate anion. mdpi.comSimple, cost-effective, and widely applicable.
Phase-Transfer Catalysis (PTC)Quaternary ammonium salts (e.g., TBAB), aqueous baseTransports the thiolate from the aqueous phase to the organic phase for reaction. jetir.orgAvoids anhydrous solvents, simplifies work-up, and is suitable for industrial scale-up. mdpi.com
Transition-Metal CatalysisCopper (e.g., CuI) or Palladium complexesReductive elimination from a metal-thiolate complex. acsgcipr.orgEffective for coupling aryl halides but generally not required for this specific S-alkylation.

Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics

Temperature is a crucial parameter that directly influences the rate of reaction. In line with the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of the reacting molecules. However, for the synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]-, temperature must be carefully controlled.

Excessively high temperatures can promote undesirable side reactions. For instance, the thiol may oxidize to form bis(4-methoxyphenyl) disulfide, especially in the presence of air. chemicalpapers.com Furthermore, at high temperatures, a competing elimination (E2) reaction might occur with 2-chloroethanol, leading to the formation of byproducts. Therefore, an optimal temperature is sought that provides a reasonable reaction rate (typically within a few hours) while minimizing the formation of impurities. osti.gov Reactions are often run from room temperature up to the reflux temperature of the solvent, with a range of 50-80°C being common. google.com

Pressure, for this type of liquid-phase synthesis, is not a significant variable. The reaction is typically performed at atmospheric pressure, as changes in pressure have a negligible effect on the reaction kinetics and equilibrium.

Isolation and Purification Techniques for the Chemical Compound

Once the reaction has reached completion, as monitored by techniques like Thin-Layer Chromatography (TLC), a systematic work-up and purification procedure is employed to isolate the target compound in high purity.

The typical work-up involves cooling the reaction mixture, followed by quenching with water or a dilute aqueous acid to neutralize any remaining base. The product is then extracted from the aqueous phase into a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. rsc.orgnih.gov The organic layer is subsequently washed with water and then with brine to remove any remaining water-soluble impurities. Finally, the organic solution is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

Due to the potential for unreacted starting materials and side products to be present in the crude mixture, a final purification step is almost always necessary.

Column Chromatography: This is the most common and effective method for purifying Ethanol, 2-[(4-methoxyphenyl)thio]- on a laboratory scale. The crude product is loaded onto a column of silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), is passed through the column. google.com The components of the mixture separate based on their differing polarities, allowing for the collection of the pure product in separate fractions.

Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com Ethanol is often a suitable solvent for this purpose.

Distillation: As Ethanol, 2-[(4-methoxyphenyl)thio]- is a relatively high-boiling liquid, purification by vacuum distillation is a viable option, particularly for larger-scale preparations. Distillation separates compounds based on differences in their boiling points.

Advanced Spectroscopic Characterization of Ethanol, 2 4 Methoxyphenyl Thio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis of Aromatic, Aliphatic, and Methoxy (B1213986) Protons and Carbons

¹H NMR Spectroscopy: The proton NMR spectrum of "Ethanol, 2-[(4-methoxyphenyl)thio]-" is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to two sets of signals, appearing as doublets due to ortho-coupling. The protons closer to the electron-donating methoxy group (ortho to -OCH₃) are expected to be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons closer to the sulfur atom (ortho to -S-).

Aliphatic Protons: The two methylene (B1212753) groups of the ethanol (B145695) moiety (-S-CH₂-CH₂-OH) will each produce a triplet, assuming coupling to each other. The methylene group attached to the sulfur atom (-S-CH₂-) is expected to be deshielded by the electronegative sulfur and appear at a lower field than the methylene group attached to the hydroxyl group (-CH₂-OH). The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons: The methoxy group (-OCH₃) will present as a sharp singlet at a characteristic chemical shift, typically in the range of 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments.

Aromatic Carbons: The benzene ring will show four distinct signals for the six carbons due to symmetry. The carbon attached to the methoxy group (C-O) and the carbon attached to the sulfur atom (C-S) will have characteristic chemical shifts. The other two pairs of aromatic carbons will also have distinct signals.

Aliphatic Carbons: The two aliphatic carbons of the ethanol chain (-S-CH₂-CH₂-OH) will show two separate signals. The carbon attached to the sulfur will be at a lower field compared to the carbon attached to the oxygen.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a single signal in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -OCH₃)~6.8-7.0 (d)~114-116
Aromatic CH (ortho to -S-)~7.2-7.4 (d)~130-132
Aromatic C (ipso to -OCH₃)-~158-160
Aromatic C (ipso to -S-)-~128-130
-S-CH₂-~3.0-3.2 (t)~35-40
-CH₂-OH~3.7-3.9 (t)~60-65
-OHVariable (broad s)-
-OCH₃~3.8 (s)~55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Through-Bond and Through-Space Connectivities

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For "Ethanol, 2-[(4-methoxyphenyl)thio]-", we would expect to see a cross-peak between the two methylene groups of the ethanol chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals of the aromatic and aliphatic groups to their corresponding carbon signals, confirming the assignments in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS would be used to determine the exact molecular weight of "Ethanol, 2-[(4-methoxyphenyl)thio]-" with high precision. This data is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data

Ion Calculated m/z
[M+H]⁺C₉H₁₃O₂S⁺
[M+Na]⁺C₉H₁₂NaO₂S⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Interpretation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For "Ethanol, 2-[(4-methoxyphenyl)thio]-", key fragmentation pathways would likely involve the cleavage of the C-S bond and the C-C bond in the ethanol side chain. Analysis of these fragments would help to confirm the connectivity of the different functional groups.

Predicted Key Fragment Ions in MS/MS

Fragment Ion Structure
[M - H₂O]⁺Loss of water from the alcohol
[M - C₂H₄O]⁺Cleavage of the ethanol side chain
[CH₃OC₆H₄S]⁺Thiophenolate fragment

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum provides a "fingerprint" of the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1500-1600Medium
C-O stretch (alcohol)1050-1200Strong
C-O stretch (ether)1200-1275 (asymmetric), 1000-1075 (symmetric)Strong
C-S stretch600-800Weak to Medium

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be a clear indication of the hydroxyl group. The various C-H, C=C, and C-O stretching frequencies would confirm the presence of the aromatic ring, the aliphatic chain, and the methoxy group, respectively. The C-S stretching vibration is typically weak and can be difficult to identify but would be expected in the fingerprint region.

Identification of Characteristic C-H, C-O, and C-S Stretching and Bending Vibrations

The infrared and Raman spectra of Ethanol, 2-[(4-methoxyphenyl)thio]- are expected to exhibit a series of characteristic bands corresponding to the various functional groups present in the molecule.

C-H Vibrations: The aliphatic ethyl group will display C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹. Asymmetric and symmetric stretching modes of the CH₂ groups are anticipated in this region. C-H bending vibrations (scissoring, wagging, twisting, and rocking) for the ethyl moiety are expected at lower frequencies, generally between 1470 cm⁻¹ and 720 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring are typically observed just above 3000 cm⁻¹.

C-O Vibrations: A prominent feature in the IR spectrum is the C-O stretching vibration of the primary alcohol group, which is expected to appear as a strong band in the 1050-1260 cm⁻¹ region. The exact position can be influenced by hydrogen bonding. The C-O stretching of the methoxy group ether linkage is also anticipated in this region, often coupled with other vibrations.

C-S Vibrations: The C-S stretching vibration is characteristically weak in the infrared spectrum and is typically found in the 600-800 cm⁻¹ region. Its identification can sometimes be challenging due to its low intensity and potential overlap with other absorptions in the fingerprint region.

A summary of the expected characteristic vibrational frequencies is presented in Table 1.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H StretchingAliphatic (CH₂)2850-3000
C-H StretchingAromatic (C-H)3000-3100
C-H BendingAliphatic (CH₂)1470-720
C-O StretchingPrimary Alcohol1050-1260
C-O StretchingMethoxy Ether1050-1260
C-S StretchingThioether600-800

Table 1: Expected Characteristic Vibrational Frequencies for Ethanol, 2-[(4-methoxyphenyl)thio]-

Analysis of Methoxy and Aromatic Ring Vibrational Signatures

The methoxy group (-OCH₃) and the para-substituted aromatic ring contribute distinct vibrational signatures to the spectra of Ethanol, 2-[(4-methoxyphenyl)thio]- .

Methoxy Group Vibrations: The methoxy group is characterized by a symmetric C-H stretching vibration around 2830-2850 cm⁻¹ and an asymmetric stretch near 2950 cm⁻¹. The O-CH₃ stretching vibration is typically found in the 1000-1050 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The C=C stretching vibrations within the aromatic ring typically appear as a set of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern. In-plane and out-of-plane C-H bending vibrations are also characteristic. For a para-substituted ring, a strong out-of-plane C-H bending vibration is expected in the 800-860 cm⁻¹ region, which can be a useful diagnostic peak.

X-ray Diffraction Studies for Solid-State Structural Confirmation

Single-Crystal Growth and Crystallographic Data Collection

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of Ethanol, 2-[(4-methoxyphenyl)thio]- is required. The growth of such a crystal can be achieved through various methods, such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The intensity and position of the diffracted beams are used to determine the electron density distribution within the crystal, which in turn reveals the atomic positions.

Analysis of Molecular Conformation and Supramolecular Interactions

The detailed structural data obtained from X-ray diffraction allows for a thorough analysis of the molecule's conformation. The torsional angles are particularly important in defining the three-dimensional shape of Ethanol, 2-[(4-methoxyphenyl)thio]- .

Furthermore, the arrangement of molecules in the crystal lattice reveals the nature and extent of supramolecular interactions. In the case of this compound, the hydroxyl group is capable of forming hydrogen bonds (O-H···O or O-H···S). These hydrogen bonds, along with other weaker interactions such as van der Waals forces and potentially π-π stacking between the aromatic rings, play a crucial role in stabilizing the crystal structure and influencing the physical properties of the solid. The analysis of these interactions provides a deeper understanding of the self-assembly of the molecules in the solid state.

Reaction Chemistry and Chemical Transformations of Ethanol, 2 4 Methoxyphenyl Thio

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the thioether bridge of Ethanol (B145695), 2-[(4-methoxyphenyl)thio]- is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The ability to selectively control this oxidation is a key aspect of its synthetic utility.

Selective Synthesis of Sulfoxides and Sulfones

The selective oxidation of thioethers to either sulfoxides or sulfones is a well-established transformation in organic synthesis, and these reactions are applicable to Ethanol, 2-[(4-methoxyphenyl)thio]-. The choice of oxidant and reaction conditions dictates the final oxidation state of the sulfur atom.

For the selective synthesis of the corresponding sulfoxide (B87167), 2-[(4-methoxyphenyl)sulfinyl]ethanol , mild oxidizing agents are typically employed. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂). The reaction is often carried out in a protic solvent like ethanol or methanol (B129727) at or below room temperature to minimize over-oxidation to the sulfone. Other reagents that can achieve this selective transformation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts.

Conversely, the synthesis of the sulfone, 2-[(4-methoxyphenyl)sulfonyl]ethanol , requires stronger oxidizing conditions or an excess of the oxidizing agent. Reacting Ethanol, 2-[(4-methoxyphenyl)thio]- with an excess of hydrogen peroxide, often in the presence of a catalytic amount of a transition metal catalyst or an acid such as acetic acid, will drive the reaction to the sulfone state. Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) or oxone (2KHSO₅·KHSO₄·K₂SO₄) are effective for the complete oxidation of the thioether to the sulfone.

Table 1: Selective Oxidation of the Thioether Linkage
Starting MaterialProductReagent(s)SolventTypical Conditions
Ethanol, 2-[(4-methoxyphenyl)thio]-2-[(4-Methoxyphenyl)sulfinyl]ethanolH₂O₂ (1.1 eq.)MethanolRoom Temperature, 12 h
Ethanol, 2-[(4-methoxyphenyl)thio]-2-[(4-Methoxyphenyl)sulfinyl]ethanolNaIO₄Methanol/Water0 °C to Room Temperature, 4 h
Ethanol, 2-[(4-methoxyphenyl)thio]-2-[(4-Methoxyphenyl)sulfonyl]ethanolH₂O₂ (>2 eq.), Acetic AcidAcetic Acid50-70 °C, 6 h
Ethanol, 2-[(4-methoxyphenyl)thio]-2-[(4-Methoxyphenyl)sulfonyl]ethanolOxoneMethanol/WaterRoom Temperature, 2 h

Mechanistic Studies of Thioether Oxidation Processes

The mechanism of thioether oxidation, particularly with peroxide-based reagents, has been extensively studied. The process is generally understood to proceed via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidant.

In the case of hydrogen peroxide, the reaction can be acid-catalyzed. Protonation of hydrogen peroxide increases its electrophilicity, making it more susceptible to attack by the thioether. The initial oxidation to the sulfoxide is typically faster than the subsequent oxidation of the sulfoxide to the sulfone. This difference in reaction rates is what allows for the selective synthesis of the sulfoxide under controlled conditions. The electron-donating methoxy (B1213986) group on the phenyl ring of Ethanol, 2-[(4-methoxyphenyl)thio]- increases the nucleophilicity of the sulfur atom, facilitating this oxidation.

The mechanism involves the formation of a transient intermediate, which then eliminates a water molecule to yield the sulfoxide. For the oxidation to the sulfone, the sulfoxide itself acts as the substrate and undergoes a similar nucleophilic attack on the oxidant. The presence of the electron-withdrawing sulfinyl group in the sulfoxide makes it less nucleophilic than the starting thioether, hence requiring more forcing conditions for the second oxidation step.

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group in Ethanol, 2-[(4-methoxyphenyl)thio]- provides another avenue for chemical modification, allowing for derivatization through esterification and etherification, or conversion to other functional groups via oxidation.

Esterification and Etherification Reactions for Derivatization

The hydroxyl group can be readily converted into an ester or an ether, which can be useful for modifying the molecule's physical properties or for introducing further functionality.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These bases act as catalysts and also scavenge the acidic byproduct (e.g., HCl). For example, reaction with acetyl chloride would yield 2-[(4-methoxyphenyl)thio]ethyl acetate .

Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by a nucleophilic substitution reaction with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-methoxy-4-((2-methoxyethyl)thio)benzene .

Table 2: Derivatization of the Hydroxyl Group
Reaction TypeReagent(s)BaseProduct
EsterificationAcetyl chloridePyridine2-[(4-Methoxyphenyl)thio]ethyl acetate
EsterificationAcetic anhydrideTriethylamine, DMAP (cat.)2-[(4-Methoxyphenyl)thio]ethyl acetate
EtherificationSodium hydride, Methyl iodide-1-Methoxy-4-((2-methoxyethyl)thio)benzene
EtherificationPotassium carbonate, Benzyl (B1604629) bromide-1-(((2-(Benzyl)oxy)ethyl)thio)-4-methoxybenzene

Functionalization of the Aromatic Ring System

The benzene (B151609) ring in Ethanol, 2-[(4-methoxyphenyl)thio]- is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the thioether group, substitution is expected to occur at the positions ortho to the methoxy group.

Typical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed on the aromatic ring. For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield 2-((2-bromo-4-methoxyphenyl)thio)ethanol . Nitration, using a mixture of nitric acid and sulfuric acid, would likely produce 2-((4-methoxy-2-nitrophenyl)thio)ethanol . The reaction conditions for these substitutions would need to be carefully controlled to prevent unwanted side reactions, including oxidation of the thioether or reactions involving the hydroxyl group.

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Moiety

In competitive scenarios, the strongly activating methoxy group is expected to dominate the directing effect. Therefore, electrophilic attack will preferentially occur at the positions ortho to the methoxy group (C-3 and C-5).

Electrophilic Reaction Expected Major Product(s)
Nitration (HNO₃/H₂SO₄) Ethanol, 2-[(3-nitro-4-methoxyphenyl)thio]-
Halogenation (e.g., Br₂/FeBr₃) Ethanol, 2-[(3-bromo-4-methoxyphenyl)thio]-
Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) Ethanol, 2-[(3-acetyl-4-methoxyphenyl)thio]-
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

It is important to note that harsh conditions, particularly in Friedel-Crafts reactions using strong Lewis acids like AlCl₃, can lead to side reactions such as demethylation of the methoxy group. stackexchange.com Milder catalysts, such as zeolite-based catalysts or certain metal triflates, may offer a more selective pathway for acylation. stackexchange.comscirp.org

Directed Ortho-Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. nih.govwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govbaranlab.org In the case of Ethanol, 2-[(4-methoxyphenyl)thio]-, both the methoxy group and the thioether functionality can potentially act as DMGs. nih.govorganic-chemistry.org

The relative directing ability of various DMGs has been studied, and the methoxy group is generally considered a more effective DMG than a simple thioether. nih.govharvard.edu Therefore, treatment of the parent compound with a strong base like n-butyllithium would likely result in lithiation at the C-3 position, ortho to the methoxy group. The hydroxyl group of the ethanol moiety would need to be protected prior to this reaction to prevent it from being deprotonated by the organolithium reagent. Subsequent reaction with an electrophile would introduce a new substituent at this position.

An alternative strategy involves the oxidation of the thioether to a sulfoxide. The sulfoxide group is a much stronger DMG than the methoxy group. rsc.org This would reverse the regioselectivity of the lithiation, directing it to the C-5 position (ortho to the sulfoxide and meta to the methoxy group).

The resulting organometallic species, or derivatives thereof, can participate in various cross-coupling reactions. For instance, after transmetalation to a zinc or boron species, the compound could undergo Suzuki-Miyaura or Negishi coupling to form carbon-carbon bonds with various aryl or vinyl halides. organic-chemistry.orgyoutube.commdpi.comyoutube.com While direct cross-coupling of the C-S bond in thioethers is challenging, methods for the nickel-catalyzed reductive coupling of aryl methyl sulfides have been developed and could potentially be adapted. organic-chemistry.org

Cross-Coupling Strategy Reactants Potential Product
Suzuki-Miyaura Coupling (Post-DoM and borylation) 1. n-BuLi, 2. B(OR)₃, 3. Aryl-X, Pd catalyst Ethanol, 2-[(3-aryl-4-methoxyphenyl)thio]-
Negishi Coupling (Post-DoM and transmetalation with ZnCl₂) 1. n-BuLi, 2. ZnCl₂, 3. Aryl-X, Pd catalyst Ethanol, 2-[(3-aryl-4-methoxyphenyl)thio]-
This table outlines plausible cross-coupling strategies following directed ortho-metalation.

Cleavage Reactions of the Thioether Bond

The thioether bond in Ethanol, 2-[(4-methoxyphenyl)thio]- can be cleaved through several methodologies, offering a route to other functionalized molecules.

Reductive Cleavage Methodologies

Reductive cleavage of the C-S bond is a common transformation for thioethers. One of the most widely used methods is treatment with Raney nickel, a finely divided nickel-aluminum alloy that is "activated" by treatment with sodium hydroxide. masterorganicchemistry.com This process typically involves the hydrogenolysis of the carbon-sulfur bond. organicreactions.org

Another classical method for the reductive cleavage of aryl alkyl thioethers involves the use of dissolving metals, such as sodium in liquid ammonia. This method is particularly effective for cleaving the alkyl-sulfur bond.

Desulfurization Processes and Product Characterization

The most prominent desulfurization process for a compound like Ethanol, 2-[(4-methoxyphenyl)thio]- is the reaction with Raney nickel. masterorganicchemistry.comorganicreactions.org This reaction results in the complete removal of the sulfur atom and the formation of a carbon-hydrogen bond, a process known as hydrogenolysis. masterorganicchemistry.com The expected product from the desulfurization of Ethanol, 2-[(4-methoxyphenyl)thio]- is 2-(4-methoxyphenyl)ethanol.

Reaction with Raney Nickel:

Reactant: Ethanol, 2-[(4-methoxyphenyl)thio]-

Reagent: Raney Nickel (Ni-Al alloy activated with NaOH)

Solvent: Typically an alcohol, such as ethanol

Product: 2-(4-methoxyphenyl)ethanol

By-products: Nickel sulfide (B99878) and other inorganic species

The product, 2-(4-methoxyphenyl)ethanol, can be characterized by various spectroscopic methods. Its mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methoxy group, and the two methylene (B1212753) groups of the ethanol side chain, along with a signal for the hydroxyl proton.

Analytical Method Expected Data for 2-(4-methoxyphenyl)ethanol
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 152.08
¹H NMR (CDCl₃, ppm) δ ~6.8-7.2 (aromatic H), ~3.8 (OCH₃), ~3.8 (CH₂OH), ~2.8 (Ar-CH₂)
¹³C NMR (CDCl₃, ppm) δ ~158 (C-OCH₃), ~130 (Ar-C), ~114 (Ar-C), ~64 (CH₂OH), ~55 (OCH₃), ~38 (Ar-CH₂)
This table provides expected characterization data for the desulfurization product.

Cyclization and Rearrangement Reactions Involving the Chemical Compound

The functional groups within Ethanol, 2-[(4-methoxyphenyl)thio]- allow for several potential cyclization and rearrangement reactions, often requiring prior modification of the sulfur atom.

One plausible intramolecular cyclization could occur under acidic conditions. Protonation of the hydroxyl group followed by loss of water would generate a primary carbocation that could be attacked by the electron-rich aromatic ring. However, such a reaction would likely require harsh conditions and may be prone to competing side reactions.

More synthetically useful rearrangements typically involve the sulfur atom. For instance, the thioether can be oxidized to the corresponding sulfoxide. This sulfoxide, upon treatment with an acid anhydride like acetic anhydride, can undergo a Pummerer rearrangement . wikipedia.orgchem-station.comtcichemicals.com This reaction involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. If the reaction is performed with acetic anhydride, an α-acetoxy thioether would be formed.

Another potential transformation is the Sommelet-Hauser rearrangement . wikipedia.orgnumberanalytics.comchemistry-reaction.comyoutube.com This would first require the conversion of the thioether into a sulfonium (B1226848) salt. For example, reaction with a benzyl halide would form a sulfonium salt. Treatment of this salt with a strong base, such as sodium amide, could then initiate a nih.govwikipedia.org-sigmatropic rearrangement to afford a new C-C bond at the ortho position of the benzyl group. A similar rearrangement could potentially occur involving the deprotonation of the carbon adjacent to the sulfur, if a suitable activating group were present.

A metal-free C-H/C-H coupling of aryl sulfoxides with phenols has been reported, proceeding through an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement. nih.gov This suggests that under appropriate conditions, the sulfoxide derived from Ethanol, 2-[(4-methoxyphenyl)thio]- could potentially undergo coupling reactions with other aromatic systems.

Computational and Theoretical Studies on Ethanol, 2 4 Methoxyphenyl Thio

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are the bedrock of modern computational chemistry, offering a window into the electronic makeup of a molecule.

For a molecule of this size and composition, Density Functional Theory (DFT) methods, particularly using hybrid functionals like B3LYP, would be a standard approach. These methods provide a balance between computational cost and accuracy. They are employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms. Following optimization, further calculations can be performed to determine various electronic properties. While these methods are well-established, specific applications to Ethanol (B145695), 2-[(4-methoxyphenyl)thio]- have not been documented in accessible literature.

A key outcome of quantum chemical calculations is the characterization of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO, for instance, relates to the molecule's electronic stability and susceptibility to electronic excitation.

Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to visualize the charge distribution. The MEP map would reveal electron-rich regions (typically colored in reds), which are susceptible to electrophilic attack, and electron-poor regions (colored in blues), which are prone to nucleophilic attack. For Ethanol, 2-[(4-methoxyphenyl)thio]-, one would anticipate electron density to be high around the oxygen and sulfur atoms and on the aromatic ring, which would be critical information for understanding its interaction with other molecules. However, specific calculated values and surface maps for this compound are not available.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds, like Ethanol, 2-[(4-methoxyphenyl)thio]-, can exist in multiple spatial arrangements or conformations.

Conformational analysis would identify the most stable three-dimensional structures (conformers) of the molecule. By systematically rotating the key dihedral angles—such as the C-C bond of the ethanol fragment and the C-S bond—researchers can identify energy minima corresponding to stable conformers. The energy differences between these conformers and the energy barriers for rotation between them are critical for understanding the molecule's flexibility and its predominant shapes at a given temperature.

A more detailed investigation involves mapping the potential energy surface (PES) as a function of one or more torsional angles. This provides a comprehensive picture of the energy landscape, showing all stable conformers, transition states, and the pathways for interconversion. For Ethanol, 2-[(4-methoxyphenyl)thio]-, a PES scan would elucidate the energetic cost of rotation around the sulfur-aryl and sulfur-ethyl bonds, which is influenced by steric hindrance and electronic interactions. Such specific PES data remains to be published.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which can then be used to validate and interpret experimental findings. For instance, calculations can predict the vibrational frequencies that would appear in an Infrared (IR) spectrum or the chemical shifts expected in a Nuclear Magnetic Resonance (NMR) spectrum. Comparing these predicted spectra with experimentally obtained ones can confirm the structure and conformation of the synthesized compound. To date, no such predictive studies for the spectra of Ethanol, 2-[(4-methoxyphenyl)thio]- have been reported in the literature.

No Specific Computational or Theoretical Studies Found for "Ethanol, 2-[(4-methoxyphenyl)thio]-"

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound "Ethanol, 2-[(4-methoxyphenyl)thio]-". As a result, it is not possible to generate the detailed, data-driven article as requested in the provided outline. The core principles of scientific accuracy and adherence to factual, sourced information preclude the fabrication of data for the specified analyses.

While the search did not yield information on "Ethanol, 2-[(4-methoxyphenyl)thio]-", it is worth noting that computational and theoretical chemistry are powerful tools for investigating the properties of molecules. For related compounds, such as other aryl thioethers and methoxyphenyl derivatives, researchers commonly employ these methods to gain deeper insights into their behavior. These studies often include:

Computational Prediction of NMR Chemical Shifts and Coupling Constants: Density Functional Theory (DFT) is a common method used to calculate the nuclear magnetic resonance (NMR) parameters (chemical shifts and coupling constants). These theoretical calculations can aid in the interpretation of experimental NMR spectra and help to confirm the structure of a molecule.

Calculation of Vibrational Frequencies for IR and Raman Spectral Interpretation: Computational methods are used to calculate the vibrational frequencies of a molecule. These calculated frequencies can then be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands.

Reaction Mechanism Elucidation through Computational Modeling: Theoretical chemistry allows for the investigation of potential reaction pathways. This includes the identification of transition states, which are high-energy structures that connect reactants and products, and the calculation of activation energies, which determine the rate of a reaction. By mapping out the energy profile of a reaction, chemists can understand the mechanism in great detail.

Solvent Effects on Molecular Structure and Reactivity: The properties and reactivity of a molecule can be significantly influenced by its environment. Computational models, using both implicit and explicit solvation approaches, can simulate the effect of a solvent on the structure and behavior of a molecule, providing a more realistic picture of its properties in solution.

Unfortunately, without specific research dedicated to "Ethanol, 2-[(4-methoxyphenyl)thio]-", any attempt to provide data tables or detailed research findings for the requested article sections would be speculative and not based on scientific evidence.

Q & A

Q. Table 1: Representative NMR Data (DMSO-d₆)

Proton GroupChemical Shift (δ)Multiplicity
OCH₃3.67Singlet
Piperazinyl CH₂2.55–2.99Triplet
S–CH₂5.10–5.12Singlet

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats (S37/39) .
  • Ventilation: Use fume hoods to avoid inhalation (S24/25) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (WGK Germany 3) .

Advanced: How can isotopic labeling (e.g., ¹⁴C) be integrated into synthesis for mechanistic studies?

Methodological Answer:
Isotopic labeling at the aryl ring is achieved using toluene (ring-1-14C) as a precursor. The labeled toluene undergoes Friedel-Crafts acylation, followed by reduction to introduce the ethanol moiety. This allows tracing metabolic pathways or reaction mechanisms via scintillation counting or autoradiography .

Key Considerations:

  • Radiolabeling Efficiency: Optimize reaction conditions to minimize isotopic dilution.
  • Purification: Use column chromatography to isolate labeled products .

Advanced: What strategies enable functionalization of this compound for bioactivity studies?

Methodological Answer:
Derivatization with oxadiazole or piperazine groups enhances bioactivity. For example:

  • Antioxidant Derivatives: Synthesize 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanol via refluxing with phenacyl bromides. Assess activity via DPPH radical scavenging assays .
  • MAO Inhibitors: Introduce piperazine moieties using nucleophilic substitution, followed by in vitro enzyme inhibition assays .

Q. Table 2: Bioactivity Data (DPPH Assay)

DerivativeIC₅₀ (µM)Reference
Compound 4b (Fluoro)12.3
Ascorbic Acid (Control)8.9

Advanced: How can computational modeling predict reactivity or stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., sulfur atom reactivity) .
  • MD Simulations: Assess solubility in aqueous/organic mixtures using GROMACS with OPLS-AA force fields .

Advanced: How does the compound behave under varying pH or temperature conditions?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via HPLC; degradation peaks indicate hydrolysis of the thioether bond .
  • Thermal Stability: Use TGA/DSC to determine decomposition onset (>200°C) .

Advanced: What green chemistry approaches improve synthesis sustainability?

Methodological Answer:

  • Biocatalysis: Use lipases (e.g., Candida antarctica) in solvent-free systems to catalyze thioether formation .
  • Solvent Alternatives: Replace acetone with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (85–90%) .

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